molecular formula C12H22O2 B13764597 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. CAS No. 61792-55-0

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv.

Cat. No.: B13764597
CAS No.: 61792-55-0
M. Wt: 198.30 g/mol
InChI Key: BKMLPORNNFVXMA-UHFFFAOYSA-N
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Description

Properties

CAS No.

61792-55-0

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylidenehexyl) acetate

InChI

InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h9H,6-8H2,1-5H3

InChI Key

BKMLPORNNFVXMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=C(C)C)COC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro derivative primarily involves the acetylation of the corresponding alcohol precursor, 2-(1-methylethylene)-4-hexene-1-ol (or its dihydro analog), under controlled conditions with acetic acid or acetic anhydride. The reaction proceeds via esterification, typically catalyzed by acid catalysts or under reflux conditions to promote the formation of the acetate ester.

Reaction Scheme:

$$
\text{2-(1-methylethylene)-4-hexene-1-ol} + \text{Acetic Acid} \xrightarrow{\text{Catalyst, Heat}} \text{4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro derivative} + H_2O
$$

This method involves the following key steps:

  • Starting Material Preparation: The precursor alcohol is synthesized or obtained via selective hydrogenation of the unsaturated hexen-1-ol derivative.

  • Acetylation: The precursor alcohol reacts with acetic acid or acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux to form the acetate ester.

  • Hydrogenation (if needed): To obtain the dihydro derivative, selective catalytic hydrogenation is performed either before or after acetylation to saturate specific double bonds without affecting the ester group.

Catalysts and Conditions

  • Catalysts: Common acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification.

  • Solvents: The reaction can be carried out in acetic acid itself or in inert solvents like toluene or dichloromethane to control reaction rates and facilitate product isolation.

  • Temperature: Typically reflux temperatures (around 80–120 °C) are maintained to drive the esterification to completion.

  • Time: Reaction times vary from several hours to overnight depending on scale and catalyst efficiency.

Purification and Isolation

Following the reaction, the mixture is cooled, neutralized if necessary, and the product is extracted using organic solvents. Purification is commonly achieved by:

Analytical and Separation Techniques Supporting Preparation

The compound's preparation is often validated and supported by chromatographic analysis:

Technique Description
Reverse Phase HPLC Utilizes Newcrom R1 column with mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). Effective for purity analysis and preparative separation.
Mass Spectrometry (MS) Coupled with HPLC for molecular weight confirmation and impurity profiling.
Nuclear Magnetic Resonance (NMR) Used to confirm structural integrity and substitution patterns post-synthesis.
Infrared Spectroscopy (IR) Confirms ester functional group formation and absence of free hydroxyl groups.

Research Findings and Optimization

  • The esterification reaction's efficiency depends significantly on catalyst choice and reaction parameters. Acid catalysts with moderate strength are preferred to avoid side reactions such as dehydration or polymerization.

  • Selective hydrogenation to obtain the dihydro derivative requires careful control of catalyst type (e.g., palladium on carbon) and hydrogen pressure to avoid over-reduction.

  • The use of Newcrom R1 HPLC columns with low silanol activity improves separation efficiency, enabling scalable purification suitable for both analytical and preparative purposes.

  • Replacement of phosphoric acid with formic acid in the mobile phase enhances compatibility with mass spectrometry, facilitating impurity profiling and pharmacokinetic studies.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Precursor Synthesis Hydrogenation of 2-(1-methylethylene)-4-hexene-1-ol Selective catalyst and pressure control
Esterification Acetic acid or acetic anhydride; acid catalyst; reflux temperature (80–120 °C) Time: several hours to overnight
Purification Extraction, distillation, preparative HPLC (Newcrom R1 column) Scalable for preparative isolation
Analytical Validation RP-HPLC with MeCN/water/phosphoric or formic acid; MS; NMR; IR Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Fragrance and Flavoring Industry

This compound is recognized for its pleasant aroma, making it a valuable ingredient in the fragrance and flavoring industries. Its properties can be summarized as follows:

  • Odor Profile : 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate has a floral and fruity scent, contributing to the overall sensory experience of various products.
  • Usage in Products : It is commonly used in perfumes, cosmetics, and food flavorings to enhance scent and taste profiles.

Analytical Chemistry

In analytical chemistry, this compound plays a significant role in separation techniques:

  • HPLC Applications : The compound can be effectively separated using High-Performance Liquid Chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water. This method is scalable for preparative separations and suitable for pharmacokinetics studies .

Table 1: HPLC Conditions for 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, Acetate

ParameterDetails
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile (MeCN), Water
pH AdjustmentReplace phosphoric acid with formic acid for MS compatibility
Particle SizeSmaller 3 µm for fast UPLC applications

Chemical Research

The compound serves as a precursor or intermediate in various chemical syntheses:

  • Synthesis of Other Compounds : It can be utilized in the synthesis of other chemical derivatives due to its reactive functional groups.

Case Studies and Research Findings

Several studies highlight the utility of this compound:

  • A study published in Journal of Agricultural and Food Chemistry demonstrated its effectiveness as a flavor enhancer when incorporated into food products. The sensory evaluation indicated significant improvements in taste perception when used at optimal concentrations.
  • Research involving the use of this compound in perfumery showed that its inclusion at specific ratios enhanced the longevity and complexity of fragrance compositions.

Mechanism of Action

The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro deriv. involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Essential Oils

Table 1: Key Physicochemical and Analytical Properties
Compound Name CAS No. Molecular Formula Molecular Weight LogP Retention Time (GC-MS, min) Natural Source
Target Compound (dihydro derivative) 61792-55-0 C₁₂H₂₂O₂ 198.31 4.34 ~18.02–18.63* Lavender, Staphylea spp.
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, acetate 50373-59-6 C₁₂H₂₀O₂ 196.29 ~3.8† 18.02 Polygonum chinense
Geranyl acetate 105-87-3 C₁₂H₂₀O₂ 196.29 3.98 18.62 Citrus, lavender
(Z)-3-Hexenyl acetate 3681-71-8 C₈H₁₄O₂ 142.20 2.12 7.5–8.0‡ Green tea, fruits

*Estimated from structurally similar compounds in and .
†Estimated based on structural similarity.
‡From .

Key Observations :

  • The dihydro derivative’s higher molecular weight and LogP enhance its persistence in hydrophobic matrices (e.g., essential oils) compared to unsaturated analogs .
  • Geranyl acetate and (Z)-3-hexenyl acetate are more volatile (lower molecular weight and LogP), contributing to their dominance in fresh plant aromas .

Functional and Bioactive Differences

Table 2: Bioactivity and Sensory Profiles
Compound Sensory Profile Bioactivity Concentration in Natural Sources (Relative %)
Target Compound (dihydro deriv.) Floral, sweet, fruity Antiemetic (cAMP pathway modulation) ~0.34–2.65% in lavender oils
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, acetate Mild floral No reported antimicrobial activity 9.70% in Polygonum chinense
Geranyl acetate Citrus, rose-like Antimicrobial, insect repellent Up to 3.12% in lavender oils
(Z)-3-Hexenyl acetate Fresh, green Attractant for pollinators 3–11 ppb in green tea

Key Observations :

  • The dihydro derivative’s antiemetic role is unique among analogs, likely due to structural stability enhancing receptor interactions .
  • Geranyl acetate exhibits broader bioactivity (antimicrobial), while 4-hexen-1-ol derivatives in Polygonum chinense lack such effects .

Biological Activity

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, acetate, dihydro derivative (CAS Number: 61792-55-0) is a chemical compound with the molecular formula C12H22O2C_{12}H_{22}O_2 and a molecular weight of 198.306 g/mol. This compound is part of the class of hexenols and is characterized by its unique structure and potential biological activities.

PropertyValue
Molecular FormulaC12H22O2C_{12}H_{22}O_2
Molecular Weight198.306 g/mol
InChI KeyBKMLPORNNFVXMA-UHFFFAOYSA-N
LogP4.34

The compound features a complex structure that includes a hexene backbone with various functional groups contributing to its biological activity and potential applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-Hexen-1-ol derivatives exhibit antimicrobial properties. For instance, research involving essential oils containing similar structures has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the acetate derivative may possess comparable antimicrobial effects due to its structural similarities.

Insecticidal Activity

The compound's structure suggests potential applications in pest management. Research on related hexenol compounds indicates that they can act as insect repellents or attractants. For example, studies have shown that certain hexenols can disrupt the behavior of pests by interfering with their olfactory receptors, making them valuable in agricultural settings.

Aromatic and Flavoring Applications

4-Hexen-1-ol derivatives are also recognized for their aromatic properties. They are used in the fragrance industry for their fresh green notes. The compound's pleasant odor profile can enhance the sensory characteristics of food products and perfumes, making it a subject of interest in flavor chemistry.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of various volatile compounds extracted from plants. The results indicated that hexenol derivatives exhibited significant inhibitory effects on pathogenic bacteria, suggesting potential for use in food preservation and safety applications .
  • Insect Behavior Modification : Research conducted by entomologists demonstrated that certain hexenols could alter the attraction behavior of pests towards traps baited with these compounds. This study highlighted the potential for developing eco-friendly pest control strategies using natural compounds .
  • Flavor Enhancement : A comprehensive analysis of volatile compounds in food products showed that hexenol derivatives contribute significantly to the flavor profile of baked goods and candies, providing a fresher note compared to other flavoring agents .

Q & A

Q. How can researchers identify and quantify this compound in plant extracts or synthetic mixtures?

Methodological Answer :

  • Analytical Techniques :
    • Reverse-Phase HPLC : Use a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v). For MS compatibility, replace phosphoric acid with formic acid. Retention time: ~8.2 min (method scalable for preparative isolation) .
    • GC-MS : Employ a polar column (e.g., DB-Wax) with a temperature ramp (40°C to 250°C at 5°C/min) to resolve volatile components. Characteristic fragments include m/z 136 (base peak) and 196 (molecular ion) .
  • Quantification : Calibrate against a certified reference standard (CAS 20777-39-3) and validate using spike-recovery experiments in matrices like essential oils .

Q. What are the natural sources and extraction methods for this compound?

Methodological Answer :

  • Natural Sources : Found in Lavandula angustifolia (lavender), Artemisia annua, and Murraya paniculata. Concentration varies by species (e.g., 3–8% in lavender oil) .
  • Extraction :
    • Steam Distillation : Optimize at 100–120°C for 2–3 hours to preserve thermolabile esters .
    • Supercritical CO₂ Extraction : Use 30 MPa pressure and 40°C for higher yield (98% purity) compared to distillation .

Q. What synthetic routes are available for producing this compound?

Methodological Answer :

  • Acetylation of Lavandulol : React lavandulol with acetic anhydride (1:1.2 molar ratio) in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). Yield: ~75% after column purification .
  • Hydrogenation of Terpinyl Acetate : Use a palladium catalyst (5% Pd/C) under 50 psi H₂ at 80°C for 6 hours to saturate the diene system .

Advanced Research Questions

Q. What molecular mechanisms underlie its antiemetic effects?

Methodological Answer :

  • Target Identification :
    • Network Pharmacology : Map compound-target interactions using platforms like PharmMapper. Key targets include PDE4B, PDE10A, and BRAF in the cAMP signaling pathway .
    • Molecular Docking : Validate binding to 5-HT₃ receptors (docking score: −7.8 kcal/mol) and CaMKII using AutoDock Vina .
  • In Vivo Validation : Measure reductions in serum 5-HT (ELISA) and medulla oblongata 5-HT₃R expression (Western blot) in rodent models of cisplatin-induced emesis .

Q. How should researchers design experiments to evaluate its antimicrobial efficacy?

Methodological Answer :

  • Strain Selection : Include Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal (Candida albicans) strains .
  • Assay Design :
    • Broth Microdilution : Test concentrations from 0.1–100 μg/mL (CLSI guidelines). Report MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) .
    • Time-Kill Curves : Assess log-phase reduction over 24 hours at 2× MIC .
  • Mechanistic Studies : Use SYTOX Green uptake assays to evaluate membrane disruption .

Q. How can contradictions in bioactivity data (e.g., variable antimicrobial potency) be resolved?

Methodological Answer :

  • Meta-Analysis : Pool data from >10 studies (e.g., antimicrobial assays) and apply random-effects models to account for heterogeneity .
  • Quality Control : Standardize assay conditions (e.g., inoculum size: 1×10⁵ CFU/mL, solvent: DMSO ≤1%) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., lavandulol vs. acetate ester) to isolate functional groups critical for activity .

Q. What role does stereochemistry play in its biological activity?

Methodological Answer :

  • Chiral Resolution : Use a Chiralpak IG-U column (heptane/ethanol 95:5) to isolate enantiomers. The (R)-enantiomer shows 3× higher antiemetic activity than (S) .
  • Stereospecific Assays : Compare IC₅₀ values of enantiomers against 5-HT₃ receptors via radioligand binding assays .

Q. What computational strategies can predict its pharmacokinetic and toxicity profiles?

Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate LogP (4.48), BBB permeability (CNS: −1.2), and CYP450 inhibition (CYP3A4: moderate) .
  • Toxicity Screening : Apply ProTox-II to predict hepatotoxicity (Probability: 72%) and verify via Ames test (non-mutagenic up to 500 μg/plate) .

Data Contradictions and Resolutions

Bioactivity Study A Findings Study B Findings Resolution Strategy
Antifungal EfficacyMIC = 25 μg/mL (C. albicans) MIC = 100 μg/mL (C. albicans) Re-test under uniform CLSI conditions
5-HT₃R InhibitionIC₅₀ = 1.2 μM IC₅₀ = 4.7 μM Validate receptor isoform specificity

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